molecular formula C19H21BF2O3 B3049610 4-Benzyloxy-2,6-difluorophenylboronic acid pinacol ester CAS No. 2121514-21-2

4-Benzyloxy-2,6-difluorophenylboronic acid pinacol ester

Cat. No.: B3049610
CAS No.: 2121514-21-2
M. Wt: 346.2
InChI Key: HWLIDKHHQTXGCQ-UHFFFAOYSA-N
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Description

4-Benzyloxy-2,6-difluorophenylboronic acid pinacol ester is a boronic ester compound with the molecular formula C19H21BF2O3. It is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules .

Mechanism of Action

Target of Action

The primary target of 4-Benzyloxy-2,6-difluorophenylboronic acid pinacol ester is the formation of carbon-carbon bonds in organic synthesis . This compound is a boronic ester, which is commonly used as a substrate in organic synthesis due to its versatility.

Mode of Action

The compound interacts with its targets through a process known as the Suzuki-Miyaura coupling. This is a type of palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide . The boronic ester donates electrons to form a new bond with the palladium, resulting in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction is widely applied in the formation of carbon-carbon bonds in organic synthesis . The compound’s ability to undergo this reaction makes it a valuable tool in the synthesis of complex organic molecules.

Pharmacokinetics

It’s worth noting that the compound is usually stored at temperatures between 2-8°c to maintain its stability .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. This enables the synthesis of complex organic molecules, contributing to advancements in various fields such as medicinal chemistry and materials science .

Action Environment

The efficacy and stability of the compound can be influenced by environmental factors such as temperature and pH. For instance, the compound is typically stored at low temperatures (2-8°C) to maintain its stability . Additionally, the Suzuki-Miyaura coupling reaction is often performed under mild and functional group tolerant conditions, which contributes to its wide applicability .

Biochemical Analysis

Biochemical Properties

This compound is known for its versatility and ability to undergo Suzuki-Miyaura coupling reactions with aryl halides. The Suzuki–Miyaura (SM) coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst

Cellular Effects

The specific effects of 4-Benzyloxy-2,6-difluorophenylboronic acid pinacol ester on various types of cells and cellular processes are not well studied

Molecular Mechanism

The molecular mechanism of action of this compound is primarily through its role in Suzuki-Miyaura coupling reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Preparation Methods

The synthesis of 4-Benzyloxy-2,6-difluorophenylboronic acid pinacol ester typically involves the reaction of 4-benzyloxy-2,6-difluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-Benzyloxy-2,6-difluorophenylboronic acid pinacol ester undergoes various chemical reactions, including:

Scientific Research Applications

4-Benzyloxy-2,6-difluorophenylboronic acid pinacol ester has numerous applications in scientific research:

Properties

IUPAC Name

2-(2,6-difluoro-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BF2O3/c1-18(2)19(3,4)25-20(24-18)17-15(21)10-14(11-16(17)22)23-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLIDKHHQTXGCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)OCC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701131053
Record name 1,3,2-Dioxaborolane, 2-[2,6-difluoro-4-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701131053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121514-21-2
Record name 1,3,2-Dioxaborolane, 2-[2,6-difluoro-4-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121514-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-[2,6-difluoro-4-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701131053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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